![molecular formula C10H14N6O2S B2668293 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2194846-77-8](/img/structure/B2668293.png)
1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Description
1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H14N6O2S and its molecular weight is 282.32. The purity is usually 95%.
BenchChem offers high-quality 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Kinase Inhibitors
The compound contains a pyrazole ring , which is extensively employed in the field of medicinal chemistry and drug development strategies . This scaffold holds major importance and is considered a privileged structure based on its synthetic accessibility, drug-like properties, and its versatile bioisosteric replacement function . It has proven to play a key role in many protein kinase inhibitors (PKIs), such as the inhibitors of Akt, Aurora kinases, MAPK, B-raf, JAK, Bcr-Abl, c-Met, PDGFR, FGFRT, and RET .
Anticancer Therapies
The compound could potentially be used in targeted anticancer therapies. The altered activation or overexpression of protein kinases (PKs) is a major subject of research in oncology and their inhibition using small molecules, PKIs, is the best available option for the cure of cancer .
Biological Processes
The unique structure of the compound unlocks innovative possibilities for studying biological processes. It could be used to understand the mechanisms of various biological reactions and pathways.
Therapeutic Interventions
The compound could be used in the development of novel therapeutic interventions. Its unique structure and properties could be leveraged to design new drugs and treatments for various diseases.
Drug Development
The compound could be used in drug development strategies. The pyrazole ring in its structure is considered a fundamental framework in the structure of various PKIs . This could be leveraged to develop new drugs with improved efficacy and safety profiles.
Study of Myelofibrosis
The compound is a derivative of baricitinib, and in a phase III study, itacitinib (which shares a similar structure) reduced the total syndrome score in patients with myelofibrosis in a comparable manner with ruxolitinib . This suggests potential applications in the study and treatment of myelofibrosis.
properties
IUPAC Name |
1-[[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-14-6-10(2-12-14)19(17,18)16-4-9(5-16)3-15-8-11-7-13-15/h2,6-9H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOYARBQAVGEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole |
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